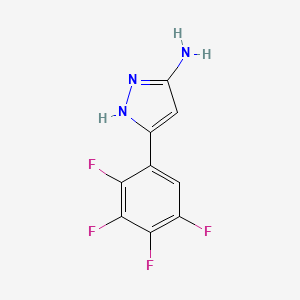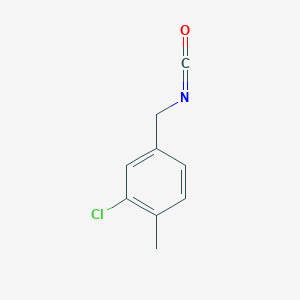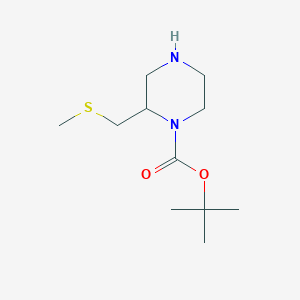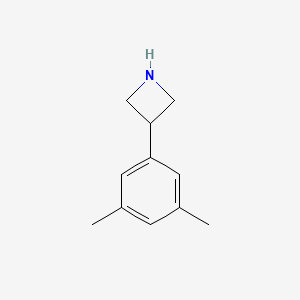
4-(Tert-butoxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxy)butanal is an organic compound with the molecular formula C8H16O2. It is a butanal derivative where a tert-butoxy group is attached to the fourth carbon of the butanal chain. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Tert-butoxy)butanal can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 4-hydroxybutanal reacts with tert-butyl alcohol to form the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
Oxidation: 4-(Tert-butoxy)butanoic acid.
Reduction: 4-(Tert-butoxy)butanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Tert-butoxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-butoxy)butanal involves its reactivity as an aldehyde and the presence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxybutanal: Similar structure but with a butoxy group instead of a tert-butoxy group.
4-Hydroxybutanal: The precursor to 4-(tert-butoxy)butanal, with a hydroxyl group instead of a tert-butoxy group.
4-(Tert-butoxy)butanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the bulky tert-butoxy group, which imparts steric hindrance and influences its reactivity. This makes it distinct from other butanal derivatives and useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]butanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9/h6H,4-5,7H2,1-3H3 |
Clave InChI |
ZJVRXWVVJPAKGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


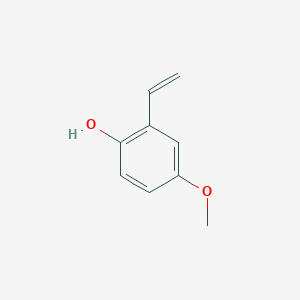


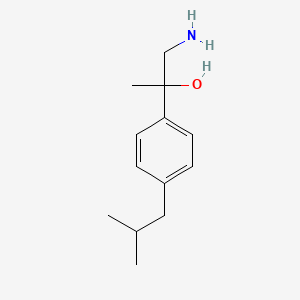
![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)

